4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid
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Overview
Description
4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid is a complex organic compound that features a combination of aromatic rings, amide linkages, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid typically involves multiple steps:
Formation of 2-bromobenzoyl chloride: This can be achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 2-bromobenzoyl chloride is then reacted with aniline to form 2-bromobenzoylaniline.
Knoevenagel Condensation: The 2-bromobenzoylaniline undergoes a Knoevenagel condensation with benzaldehyde in the presence of a base such as piperidine to form the α,β-unsaturated carbonyl compound.
Formation of the Final Product: The α,β-unsaturated carbonyl compound is then reacted with 4-aminobenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the α,β-unsaturated carbonyl group can yield the corresponding saturated compound.
Substitution: The bromine atom in the 2-bromobenzoyl moiety can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Saturated amides and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Anti-inflammatory: Potential anti-inflammatory properties due to its ability to interact with biological targets.
Anticancer: Studied for its potential anticancer activity through inhibition of specific pathways.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to modify their physical properties.
Mechanism of Action
The mechanism of action of 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide linkages and aromatic rings allow it to form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-bromobenzoylaniline: A precursor in the synthesis of the target compound.
4-aminobenzoic acid: Another precursor used in the final step of the synthesis.
Benzaldehyde: Used in the Knoevenagel condensation step.
Uniqueness
4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c24-19-9-5-4-8-18(19)21(27)26-20(14-15-6-2-1-3-7-15)22(28)25-17-12-10-16(11-13-17)23(29)30/h1-14H,(H,25,28)(H,26,27)(H,29,30)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKTUPGXKNOJI-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)O)/NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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